3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride
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Overview
Description
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring fused to a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an amine derivative, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
- 3-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride
- 3-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride
Uniqueness
3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-1-cyclobutylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-4-5-10(8(7)11)6-2-1-3-6;/h6-7H,1-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSJMKHPRQGZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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